3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid is a chiral molecule frequently employed as a building block in peptide chemistry and drug discovery. It is a derivative of 2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, a heterocyclic compound. This compound's significance in scientific research lies in its ability to influence the cis/trans ratio of the proline peptide bond, a crucial factor affecting peptide conformation and biological activity. This influence arises from the chiral center at the 2-position of the benzoxazine ring, allowing for the synthesis of diastereomeric compounds with differing effects on proline isomerization [].
3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid is a compound belonging to the class of benzoxazinones, which are characterized by a fused benzene and oxazine ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its unique structural properties and biological activities.
The compound can be synthesized through various methods, primarily involving reactions with 2-aminophenols and other reagents such as dimethyl-2-oxoglutarate. The synthesis is often optimized for yield and purity, with biocatalytic methods gaining attention for their efficiency and environmental benefits .
This compound falls under the category of organic compounds with the molecular formula . It is classified as a carboxylic acid due to the presence of the propanoic acid moiety in its structure. The benzoxazinone core contributes to its classification as a heterocyclic compound.
The synthesis of 3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid can be achieved through several methods:
The optimization of reaction parameters such as temperature, enzyme concentration, and water content significantly influences the yield and purity of the final product. For instance, increasing water concentration can enhance enzyme activity by facilitating substrate access to the active site .
The molecular structure of 3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid features:
The compound has a molecular weight of approximately 215.27 g/mol. Its structural formula can be represented as follows:
The compound participates in various chemical reactions typical of carboxylic acids and heterocycles:
Reactions involving this compound often require specific catalysts or conditions to achieve desired transformations efficiently. For example, biocatalytic approaches have shown promise in facilitating complex reactions under mild conditions with high specificity .
The mechanism of action for 3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid involves:
Research indicates that compounds within this class exhibit various biological activities, including anti-inflammatory and anticancer properties .
Relevant data indicate that modifications to the benzoxazinone structure can significantly affect its physical properties and reactivity .
3-(2,6-Dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid has potential applications in:
Its unique structural characteristics make it a valuable compound for ongoing research in medicinal chemistry and biochemistry .
The 2H-benzo[b][1,4]oxazin-3(4H)-one core provides a stable, planar framework that facilitates optimal target engagement through several key features:
Table 1: Bioactive Benzooxazine Derivatives and Therapeutic Targets
Compound | C4 Substituent | C7 Substituent | Biological Target | Activity (IC₅₀) |
---|---|---|---|---|
PHRL0010 | Ethyl | None | Cardiotonic activity | Not reported |
Rennin Inhibitor 1 | Cycloalkyl | Alkoxy | Rennin enzyme | Low nM range |
8c (Ethyl series) | Ethyl | Benzoyl | GPIIb/IIIa receptor | 8.99 μM |
8d (Ethyl series) | Ethyl | 2-Chloroethyl | GPIIb/IIIa receptor | 8.94 μM |
Target Compound | 2,6-Dimethyl | Propanoic acid | Calcium-sensing receptor (CaSR) | Patent-protected |
The scaffold’s versatility is further demonstrated by its application across therapeutic areas: as cardiotonics (PHRL0010), renin inhibitors for hypertension, and calcium-sensing receptor (CaSR) modulators for disorders like hyperparathyroidism and chronic kidney disease [6] [8]. Patent NZ616676B2 specifically claims benzooxazine derivatives with CaSR modulatory activity, highlighting the scaffold’s value in treating mineral ion disorders [6].
Strategic substitution at the C2, C6, and C4 positions profoundly influences the physicochemical properties and target affinity of benzooxazine derivatives. The 2,6-dimethyl group and C4-tethered propanoic acid in the target compound exemplify rational bioisosteric design:
Electron-Donating Effects: Methyl groups increase electron density at C3, weakening carbonyl polarization. This may enhance stability but requires compensation via the propanoic acid’s electron-withdrawing effect for optimal target binding [7] [8].
Propanoic Acid Functionalization:
Table 2: Impact of Substituents on Physicochemical and Pharmacological Properties
Substituent Position | Modification | Key Property Changes | Biological Consequence |
---|---|---|---|
C2/C6 | Dimethylation | ↑ Lipophilicity (cLogP +0.5); ↑ Steric bulk | Enhanced metabolic stability; Altered receptor fit |
C4 | Propanoic acid | ↑ Solubility (pH >5); ↑ H-bond acceptor/donor count | Stronger ionic/polar target interactions |
C7 | Acylation (e.g., Ph) | ↑ Planarity; π-π stacking capability | Improved GPIIb/IIIa binding (IC₅₀ <9 μM) |
Synthetic feasibility supports this design: The target compound is manufactured via a one-pot Smiles rearrangement under NaH/DMF conditions, achieving yields >50% [8]. This method supersedes earlier two-step protocols, improving efficiency for structure-activity exploration. The propanoic acid chain is introduced during initial chloroacetylation of 2,6-dimethylaniline precursors, followed by cyclization and hydrolysis [8].
Notably, substituent cooperativity is critical: The 2,6-dimethyl group’s electron donation is counterbalanced by the propanoic acid’s electron-withdrawing nature, fine-tuning electronic density across the ring system. This synergy likely underpins the compound’s patent-protected activity as a CaSR modulator [6]. Additionally, cold-chain storage requirements (-20°C, sealed) indicate the acid’s sensitivity to decarboxylation, necessitating careful handling during pharmaceutical development [1] [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9